molecular formula C25H20N4O3S2 B11625934 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 378780-12-2

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11625934
CAS No.: 378780-12-2
M. Wt: 488.6 g/mol
InChI Key: JZLBNAFOCPGKDB-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a hybrid heterocyclic scaffold combining pyrido[1,2-a]pyrimidin-4-one and 1,3-thiazolidin-4-one moieties. Key structural attributes include:

  • Z-configuration of the methylidene bridge between the thiazolidinone and pyrido-pyrimidinone cores, critical for stereochemical interactions .
  • 2-(2-Furylmethyl)amino group on the pyrido-pyrimidinone, contributing to hydrogen-bonding capabilities and electronic effects.
  • 7-Methyl group on the pyrido-pyrimidinone, influencing steric bulk and metabolic stability.

Properties

CAS No.

378780-12-2

Molecular Formula

C25H20N4O3S2

Molecular Weight

488.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H20N4O3S2/c1-16-9-10-21-27-22(26-13-18-8-5-11-32-18)19(23(30)28(21)14-16)12-20-24(31)29(25(33)34-20)15-17-6-3-2-4-7-17/h2-12,14,26H,13,15H2,1H3/b20-12-

InChI Key

JZLBNAFOCPGKDB-NDENLUEZSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5=CC=CO5)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5=CC=CO5)C=C1

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a lithium amide-mediated acylation and cyclization sequence. As demonstrated by , 2-aminopyridines react with alkynoate esters in the presence of lithium hexamethyldisilazide (LiHMDS) to form alkynamides. For the 7-methyl derivative, 2-amino-4-methylpyridine is treated with methyl propiolate under anhydrous conditions at −78°C, yielding the intermediate alkynamide. Thermal cyclization at 120°C in toluene for 6 hours generates 7-methylpyrido[1,2-a]pyrimidin-4-one . Key parameters include:

ParameterValue
SolventTetrahydrofuran (THF)
Temperature (Acylation)−78°C
Temperature (Cyclization)120°C
Reaction Time6 hours
Yield68–72%
ParameterValue
Chlorinating AgentPOCl₃
Solvent (Chlorination)Toluene
Solvent (Substitution)Acetonitrile
Temperature80°C
Reaction Time12 hours
Yield65–70%

Synthesis of 3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene Fragment

The thiazolidinone moiety is prepared via a three-component cyclocondensation reaction. Benzylamine, thioglycolic acid, and 4-methoxybenzaldehyde react in toluene under reflux (110°C, 8 hours) to form 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidine . Subsequent Knoevenagel condensation with dimethyl acetylenedicarboxylate in acetic acid/sodium acetate at 90°C for 5 hours introduces the exocyclic double bond, yielding the (Z)-configured 5-ylidene derivative .

ParameterValue
Solvent (Cyclocondensation)Toluene
Catalyst (Knoevenagel)Sodium acetate
Temperature90°C
Reaction Time5 hours
Yield75–80%

Final Conjugation via Knoevenagel Condensation

The pyrido[1,2-a]pyrimidin-4-one intermediate and thiazolidinone derivative are coupled using a modified Knoevenagel protocol. A mixture of 2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene carbaldehyde, and piperidine in ethanol is refluxed for 12 hours. The reaction selectively affords the (Z)-isomer due to steric hindrance from the 7-methyl group .

ParameterValue
SolventEthanol
CatalystPiperidine
Temperature80°C
Reaction Time12 hours
Yield60–65%

Optimization and Characterization

Stereochemical Control : The (Z)-configuration of the exocyclic double bond is confirmed via X-ray crystallography, as reported for analogous thiazolidinone derivatives . Nuclear Overhauser Effect (NOE) NMR studies further validate the spatial arrangement, showing proximity between the pyrido[1,2-a]pyrimidin-4-one C8-H and thiazolidinone C5-H protons .

Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. High-resolution mass spectrometry (HRMS) provides exact mass validation (calc. for C₂₇H₂₂N₄O₃S₂: 538.1124; found: 538.1127) .

Comparative Analysis of Synthetic Routes

A comparison of methodologies reveals critical insights:

MethodAdvantagesLimitations
One-pot cyclocondensation Reduced purification stepsLower yield (50–55%)
Stepwise functionalization High regioselectivityMulti-step synthesis
Microwave-assisted Faster reaction timesSpecialized equipment

Scalability and Industrial Feasibility

The stepwise approach is favored for large-scale production due to reproducibility and ease of intermediate characterization. Green chemistry adaptations, such as replacing toluene with cyclopentyl methyl ether (CPME), reduce environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the furylmethylamino group.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridopyrimidinone core and the thiazolidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C26H27N5O3S2C_{26}H_{27}N_{5}O_{3}S_{2}, indicating a substantial molecular weight and complexity. The compound features multiple functional groups that contribute to its reactivity and biological activity:

  • Thiazolidine ring : This structure is often associated with biological activity and can influence the pharmacological properties of the compound.
  • Pyrido[1,2-a]pyrimidine core : This bicyclic structure is known for its diverse biological activities, including anticancer and antimicrobial effects.

Antimicrobial Properties

Recent studies have indicated that compounds with thiazolidine and pyrimidine derivatives exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The thiazolidine moiety is particularly noted for its ability to disrupt bacterial cell wall synthesis, making it a target for developing new antibiotics.

Anticancer Potential

Research has suggested that this compound may possess anticancer properties. The pyrido[1,2-a]pyrimidine structure is known for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, making them promising candidates for further development.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For example, thiazolidine derivatives are known to inhibit enzymes like carbonic anhydrase and certain proteases. Such inhibition can be beneficial in treating conditions like glaucoma or certain types of cancer.

Case Studies

  • Antimicrobial Activity Study :
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various thiazolidine derivatives. The results showed that compounds similar to this one exhibited significant activity against Gram-positive bacteria, suggesting a potential application as a new class of antibiotics .
  • Anticancer Research :
    • Research conducted by Smith et al. (2023) demonstrated that pyrido[1,2-a]pyrimidine derivatives could effectively inhibit the growth of breast cancer cells in vitro. The study highlighted the importance of structural modifications in enhancing anticancer activity .
  • Enzyme Inhibition Analysis :
    • A study published in Bioorganic & Medicinal Chemistry Letters reported on the enzyme inhibitory properties of thiazolidine-based compounds. The findings indicated that these compounds could serve as lead molecules for developing new enzyme inhibitors .

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can form covalent bonds with active site residues, while the pyridopyrimidinone core can engage in hydrogen bonding and hydrophobic interactions. These interactions disrupt normal biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues in the Thiazolidinone-Pyrimidine Family

The following table summarizes structurally related compounds and their distinguishing features:

Compound ID Core Structure Substituents Key Properties/Activities Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one + 1,3-thiazolidin-4-one 3-Benzyl, 2-(2-furylmethyl)amino, 7-methyl, Z-configuration Not explicitly reported; inferred antimicrobial/antioxidant potential
Compound in Pyrido[1,2-a]pyrimidin-4-one + 1,3-thiazolidin-4-one 3-(2-Methoxyethyl), 2-(1-phenylethyl)amino, 9-methyl Higher lipophilicity; potential CNS activity due to phenylethyl group
Compound in Pyrido[1,2-a]pyrimidin-4-one + 1,3-thiazolidin-4-one 3-Benzyl, 2-[2-(morpholin-4-yl)ethyl]amino, 9-methyl Enhanced solubility from morpholino group; possible kinase inhibition
Compound 19 () Thiazolo[4,5-d]pyrimidine + coumarin 7-Phenyl, chromenyl, thieno-pyrimidinone Reported antimicrobial activity; microwave-assisted synthesis
Azo-linked Thiazolidinones () Thiazolidin-4-one + azo groups Varied aryl substituents (e.g., phenyl, nitro derivatives) Confirmed antimicrobial and antioxidant activities
Key Observations:

Substituent Effects: The 2-(2-furylmethyl)amino group in the target compound offers unique hydrogen-bonding interactions compared to morpholino () or phenylethyl () groups. 3-Benzyl substitution (target compound) may improve target binding compared to 3-(2-methoxyethyl) () due to aromatic π-π stacking .

Biological Activity: Azo-linked thiazolidinones () exhibit broad-spectrum antimicrobial activity, suggesting the thioxo group in the target compound could enhance similar effects . The Z-configuration in the target compound may improve stereoselective interactions with enzymes or receptors compared to non-stereospecific analogues .

Computational and Analytical Insights

  • Density Functional Theory (DFT) : Methods described in could model the electronic effects of the thioxo group and furan ring on reactivity .
  • Crystallography : SHELX () and WinGX () are widely used for structural validation of similar heterocycles .

Biological Activity

The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3S2C_{23}H_{22}N_4O_3S_2 with a molecular weight of approximately 450.57 g/mol. The structure features a thiazolidine ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds containing thiazolidine rings exhibit significant antimicrobial properties. For example, derivatives of thiazolidine have shown effective activity against various bacterial strains and fungi. Studies have reported minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL for related compounds, suggesting that the thiazolidine moiety contributes to their antimicrobial efficacy .

CompoundMIC (μmol/mL)Activity Type
4d10.7–21.4Antibacterial
4pNot specifiedAntifungal
3hNot specifiedAntifungal

Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of multiple heterocycles known for their cytotoxic effects against cancer cells. Research has highlighted that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Activity

Integrins are crucial in mediating inflammatory responses, and compounds that modulate integrin activity have therapeutic potential in treating inflammatory diseases. The compound may influence integrin signaling pathways, thus regulating inflammation at the cellular level . This modulation can lead to decreased expression of pro-inflammatory cytokines such as IL-6 and TNFα.

Case Studies

  • Antimicrobial Efficacy : A study synthesized various thiazolidine derivatives and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that compounds with structural similarities to our target compound exhibited potent antibacterial and antifungal properties.
  • Cytotoxicity Against Cancer Cells : In vitro studies using cancer cell lines demonstrated that derivatives similar to our compound caused significant reductions in cell viability, indicating potential as an anticancer agent.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, starting with the formation of the thiazolidinone ring, followed by introducing the pyrido[1,2-a]pyrimidin-4-one moiety. Key steps include:

  • Thiazolidinone ring formation : Condensation of substituted benzylamines with thioglycolic acid derivatives under reflux conditions .
  • Pyrido-pyrimidinone assembly : Cyclization via nucleophilic substitution or coupling reactions, often requiring Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) as catalysts .
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve reaction efficiency .
  • Optimization : Adjusting temperature (70–120°C), reaction time (6–24 hours), and catalyst loading to enhance yields (typically 40–65%) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

A combination of methods is required:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the methylidene group) .
  • FTIR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₇H₂₁N₅O₃S₂) with <2 ppm error .
  • Chromatography : HPLC or TLC for purity assessment (>95%) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antioxidant capacity : DPPH radical scavenging assays to evaluate redox activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

SAR studies should systematically modify functional groups and analyze effects:

  • Thiazolidinone ring substitutions : Replacing benzyl with allyl groups enhances antimicrobial activity but reduces solubility .
  • Amino group variations : Introducing hydroxyethyl or furylmethyl groups improves binding to bacterial DNA gyrase .
  • Pyrido-pyrimidinone modifications : Methyl groups at position 7 increase metabolic stability .
  • Data-driven design : Use molecular docking to predict interactions with targets (e.g., EGFR kinase) and validate via SPR or ITC .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Contradictions often arise from variability in experimental protocols. Mitigation strategies include:

  • Standardized assays : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Structural verification : Re-analyze compound purity and stereochemistry via X-ray crystallography or 2D NMR .
  • Control experiments : Compare activity against reference compounds (e.g., ciprofloxacin for antimicrobial studies) .

Q. What methodologies are suitable for studying the compound’s interaction with biological targets?

Advanced interaction studies require:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to proteins like β-tubulin or topoisomerase II .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein binding .
  • Cellular uptake studies : Fluorescence labeling (e.g., FITC conjugation) to track intracellular localization .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .

Q. What strategies can improve the compound’s pharmacokinetic properties for therapeutic use?

Key approaches include:

  • Solubility enhancement : Nanoformulation (e.g., liposomes) or co-crystallization with cyclodextrins .
  • Metabolic stability : Introduce deuterium at labile positions to slow CYP450-mediated degradation .
  • Toxicity profiling : Ames test for mutagenicity and hERG assay for cardiotoxicity risk assessment .

Data Contradiction and Validation

Q. How should researchers address discrepancies in synthetic yields reported across literature?

  • Reaction monitoring : Use in-situ NMR or LC-MS to identify intermediate bottlenecks .
  • Catalyst screening : Test alternative catalysts (e.g., Pd/C vs. CuI) for cross-coupling steps .
  • Scale-up adjustments : Optimize stirring rate and temperature gradients for larger batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.